4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride

Description

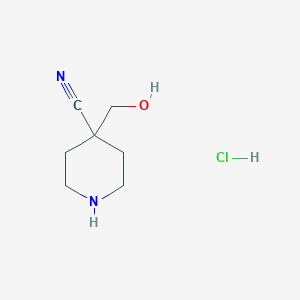

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride (CAS: EN300-27742707) is a piperidine derivative featuring both hydroxymethyl (-CH₂OH) and carbonitrile (-CN) substituents at the 4-position of the heterocyclic ring. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 240.18 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing small-molecule ligands and bioactive intermediates. Its structural duality—combining a polar hydroxymethyl group and a nitrile capable of hydrogen bonding—enhances its utility in drug discovery pipelines.

Properties

IUPAC Name |

4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCZSQPPXBMBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonitrile group can be reduced to form an amine derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Major Products Formed

Oxidation: Formation of 4-(carboxymethyl)piperidine-4-carbonitrile.

Reduction: Formation of 4-(hydroxymethyl)piperidine-4-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : The carbonitrile group can be reduced to amine derivatives.

- Substitution : The hydroxymethyl group can be replaced with other functional groups.

These reactions are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activities

Research has indicated that 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride may exhibit various biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in managing diseases such as cancer and neurodegenerative disorders .

- Receptor Binding : Studies have shown that it can interact with biological receptors, potentially modulating their activity. This interaction is crucial for drug design aimed at targeting specific pathways in diseases.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential across several medical fields:

- Cancer Treatment : Its ability to inhibit certain cellular pathways makes it a candidate for developing anticancer agents. Research is ongoing to determine its efficacy against various cancer cell lines .

- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential applications in treating conditions like Alzheimer's disease. The incorporation of piperidine derivatives has shown promise in enhancing brain exposure and activity against cholinesterase enzymes .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties allow it to serve as a precursor for synthesizing various materials used in pharmaceuticals and other chemical industries .

Data Table: Summary of Applications

Case Studies

- Antiviral Activity Study : A study explored the modification of piperidine derivatives to enhance their antiviral properties against HIV. The findings suggested that structural modifications could significantly improve binding affinity and biological activity .

- Alzheimer’s Disease Research : Research demonstrated that piperidine-containing compounds could effectively inhibit acetylcholinesterase, presenting a potential therapeutic strategy for Alzheimer's disease management .

- Synthesis of Analogs : A patent describes the use of this compound as an intermediate in synthesizing potent analgesics like sufentanil and alfentanil, highlighting its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Piperidine-4-carbonitrile HCl (146.62 g/mol) lacks the hydroxymethyl group, reducing steric hindrance and molecular weight, which may favor membrane permeability in drug design .

- Aromatic substituents (e.g., benzoyl, cyanobenzyl) introduce π-π stacking capabilities but increase lipophilicity, which can affect metabolic stability .

Biological Activity

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both hydroxymethyl and carbonitrile functional groups, which contribute to its unique chemical reactivity and biological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of piperidine derivatives with formaldehyde and hydrogen cyanide under controlled conditions, often utilizing catalysts to enhance yield and selectivity .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , binding to active sites, or modulate receptor functions, potentially serving as an agonist or antagonist depending on the biological context .

Enzyme Inhibition

Research indicates that this compound has been investigated for its enzyme inhibition properties, particularly in relation to various targets within metabolic pathways. For instance, it has shown promise in inhibiting certain enzymes linked to cancer progression and neurological disorders .

Antiviral Activity

In studies evaluating novel piperidine derivatives, compounds structurally related to this compound demonstrated significant antiviral activity against HIV-1. Specifically, derivatives showed IC₅₀ values comparable to established antiviral agents, indicating potential therapeutic applications .

Case Studies and Research Findings

- Antiviral Studies : A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. Notably, compounds exhibited IC₅₀ values in the low nanomolar range, suggesting strong antiviral efficacy .

- Enzyme Inhibition : Inhibition assays revealed that this compound could effectively inhibit enzymes involved in inflammatory responses, which may have implications for treating conditions like arthritis and other inflammatory diseases .

- Pharmacological Evaluations : Further pharmacological evaluations have indicated that this compound may also interact with various receptors implicated in pain modulation and anxiety disorders, warranting additional investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity | Notes |

|---|---|---|---|

| 4-(Hydroxymethyl)piperidine | Hydroxymethyl | Moderate enzyme inhibition | Lacks carbonitrile group |

| 4-(Hydroxymethyl)piperidine-4-carboxylic acid | Carboxylic acid | Anticancer activity | Different functional group profile |

| 4-(Hydroxymethyl)piperidine-4-amine | Amine | Neuroactive properties | Potential for CNS effects |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride, and how are they experimentally determined?

- Methodology :

- Molecular weight : Calculated via mass spectrometry (e.g., ESI-MS) or derived from elemental analysis (CHClNO; MW: 182.63 g/mol) .

- Purity : Assessed using HPLC (≥98% purity, as per standard analytical protocols) .

- Solubility : Tested in polar solvents (e.g., water, DMSO) via incremental addition and visual inspection under controlled conditions .

- Stability : Evaluated by thermogravimetric analysis (TGA) and storage stability studies (e.g., -20°C for long-term stability) .

Q. What synthetic routes are reported for this compound?

- Methodology :

- Core structure synthesis : Piperidine rings are often functionalized via nucleophilic substitution or cyanide addition at the 4-position. For example, reaction of 4-hydroxymethylpiperidine with cyanating agents (e.g., NaCN) under acidic conditions, followed by HCl salt formation .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Methodology :

- Parameter screening : Use design of experiments (DoE) to optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide incorporation .

- Real-time monitoring : Employ in-situ FTIR or NMR to track intermediate formation .

Q. What analytical techniques resolve contradictions in structural characterization data (e.g., conflicting NMR peaks)?

- Methodology :

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton/carbon signals, particularly for hydroxymethyl and nitrile groups .

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals (solvent: ethanol/ethyl acetate) .

- Comparative analysis : Cross-validate with analogous compounds (e.g., piperidine-4-carbonitrile derivatives) .

Q. How can the biological activity of this compound be evaluated in drug discovery contexts?

- Methodology :

- In vitro assays : Screen for cytotoxicity (MTT assay) or receptor binding (e.g., opioid receptor affinity, given structural similarity to meperidine) .

- SAR studies : Modify the hydroxymethyl or nitrile groups and compare activity with parent compound .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.